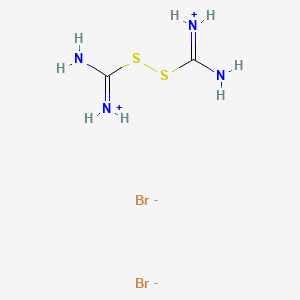
Formamidine disulfide dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamidine disulfide dihydrobromide is a sulfur-containing compound with the chemical formula [(NH2)2CS-SC(NH2)2]2+·2HBr. It is widely used in various fields, including medicine, pesticides, metal plate etching, and anticorrosion . This compound is also an important product of the electrochemical oxidation of thiourea .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Formamidine disulfide dihydrobromide can be synthesized through several methods. One common method involves the reaction of thiourea with bromine in an acidic medium. The reaction proceeds as follows:
2(NH2)2CS+Br2→[(NH2)2CS−SC(NH2)2]2+⋅2HBr
This reaction is typically carried out at room temperature with a controlled addition of bromine to avoid excessive oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where thiourea and bromine are mixed under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Formamidine disulfide dihydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to formamidine sulfinic acid, formamidine sulfonic acid, and sulfate. Common oxidizing agents include hydrogen peroxide and bromate .
Reduction: Reduction of this compound can yield thiourea and other sulfur-containing compounds. Reducing agents such as sodium borohydride are often used .
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives, depending on the substituents introduced .
Major Products: The major products formed from these reactions include thiourea, formamidine sulfinic acid, formamidine sulfonic acid, cyanamide, and elemental sulfur .
Applications De Recherche Scientifique
Formamidine disulfide dihydrobromide has a wide range of applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of other sulfur-containing compounds.
- Employed in electrochemical studies to investigate oxidation mechanisms .
Biology:
- Studied for its potential antimicrobial properties.
- Used in the development of pesticides and insecticides .
Medicine:
- Investigated for its potential use in anticancer therapies.
- Explored for its role in drug delivery systems .
Industry:
- Utilized in metal plate etching and anticorrosion treatments.
- Applied in the production of perovskite solar cells as an electron scavenger .
Mécanisme D'action
The mechanism of action of formamidine disulfide dihydrobromide involves its ability to undergo oxidation and reduction reactions. The compound can act as an electron scavenger, making it useful in various applications such as perovskite solar cells . The molecular targets and pathways involved include the oxidation of sulfur-containing groups and the stabilization of intermediate phases in chemical reactions .
Comparaison Avec Des Composés Similaires
Formamidine disulfide dihydrochloride: Similar in structure but uses hydrochloric acid instead of hydrobromic acid.
N-sulfonyl formamidines: These compounds have sulfonyl groups attached to the formamidine structure and are widely used in pharmaceuticals.
Uniqueness: Formamidine disulfide dihydrobromide is unique due to its specific reactivity with bromine and its applications in both industrial and scientific research settings .
Propriétés
Numéro CAS |
50606-57-0 |
|---|---|
Formule moléculaire |
C2H8Br2N4S2 |
Poids moléculaire |
312.1 g/mol |
Nom IUPAC |
[amino-[[amino(azaniumylidene)methyl]disulfanyl]methylidene]azanium;dibromide |
InChI |
InChI=1S/C2H6N4S2.2BrH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H |
Clé InChI |
XMMQCGZNDYCCQF-UHFFFAOYSA-N |
SMILES canonique |
C(=[NH2+])(N)SSC(=[NH2+])N.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


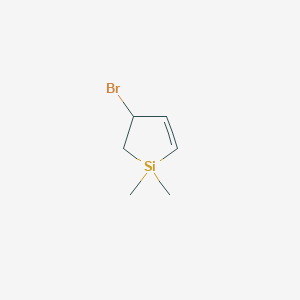
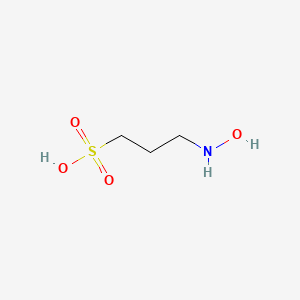
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
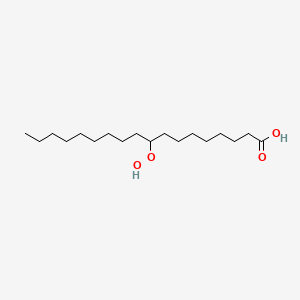

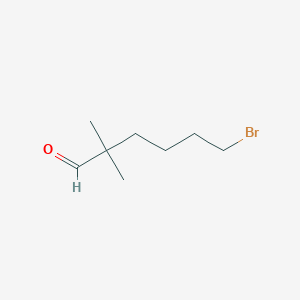
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
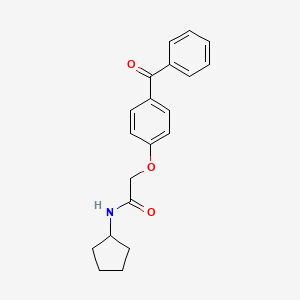
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)


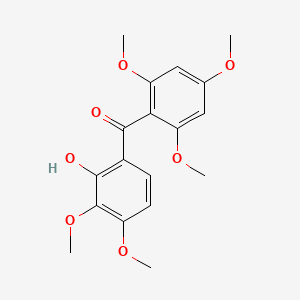
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)
